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Abstract

Indatraline, with the IUPAC name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-
inden-1-amine, is a potent, non-selective monoamine transporter inhibitor.[1] It exhibits high
binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and
norepinephrine transporter (NET), leading to increased synaptic concentrations of these key
neurotransmitters. This technical guide provides an in-depth overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of indatraline. Detailed
experimental protocols for its synthesis, binding affinity determination, and behavioral
assessment are presented, alongside a visualization of its mechanism of action and related
signaling pathways.

Chemical Structure and Identification

Indatraline is a chiral molecule with a rigid indane scaffold. The specific sterecisomer with the
(1R,3S) configuration is the active enantiomer.

Table 1: Chemical Identification of Indatraline
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Identifier Value

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-

IUPAC Name _ _ _
dihydro-1H-inden-1-amine

CAS Number 86939-10-8[1]

PubChem CID 126280[1]

Molecular Formula C16H15CI2N[1]
CN[C@@H]1C--INVALID-LINK--

SMILES

C3=CC(=C(C=C3)CICI[1]

Physicochemical Properties

The physicochemical properties of indatraline are crucial for its absorption, distribution,
metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Indatraline

Property Value
Molecular Weight 292.2 g/mol
Melting Point Not available
Boiling Point Not available

Insoluble in water; Soluble in DMSO (<32.87

Solubility

mg/ml for HCI salt)
pKa Not available
logP 4.4

Pharmacological Properties

Indatraline's primary pharmacological action is the non-selective inhibition of monoamine
transporters.
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Mechanism of Action

Indatraline binds to the substrate binding sites of DAT, SERT, and NET, blocking the reuptake
of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron.
This leads to an accumulation of these neurotransmitters in the synapse, enhancing and
prolonging their signaling.
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Figure 1: Mechanism of action of Indatraline.
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Binding Affinity

Indatraline demonstrates high affinity for all three monoamine transporters, with a slight
preference for SERT.

Table 3: Binding Affinities (Ki) of Indatraline for Monoamine Transporters

Transporter Ki (nM)
SERT (Serotonin Transporter) 0.42
DAT (Dopamine Transporter) 1.7
NET (Norepinephrine Transporter) 5.8

Signaling Pathways

The inhibition of monoamine transporters by indatraline leads to downstream signaling
cascades. One identified pathway involves the suppression of the mTOR/S6 kinase signaling
pathway, which is linked to the induction of autophagy.
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Figure 2: Indatraline's effect on the AMPK/mTOR/S6K signaling pathway.

Experimental Protocols
Synthesis of Indatraline

The following is a representative protocol for the synthesis of (+)-indatraline, adapted from
published literature. This multi-step synthesis involves the formation of an indanone
intermediate followed by reductive amination.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1675337?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/product/b1675337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Materials:
¢ 3-(3,4-Dichlorophenyl)propanoic acid
e Thionyl chloride
e Aluminum chloride
e Benzene
e Sodium borohydride
e Methanol
o Methylamine solution
e Sodium cyanoborohydride
o Dichloromethane
o Diethyl ether
e Hydrochloric acid
e Sodium bicarbonate
e Magnesium sulfate
o Standard laboratory glassware and equipment
Procedure:
» Indanone Formation:
o Convert 3-(3,4-dichlorophenyl)propanoic acid to its acid chloride using thionyl chloride.

o Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene in the
presence of aluminum chloride to yield 3-(3,4-dichlorophenyl)-1-indanone.
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e Reduction to Indanol:
o Reduce the indanone to the corresponding indanol using sodium borohydride in methanol.
e Reductive Amination:

o React the indanol with an excess of methylamine solution in the presence of a reducing
agent like sodium cyanoborohydride in a suitable solvent such as dichloromethane.

o The reaction mixture is stirred at room temperature for 24-48 hours.

o Work-up and Purification:
o Quench the reaction with water and extract the product with dichloromethane.
o Wash the organic layer with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain racemic
indatraline.

e Salt Formation (Optional):

o Dissolve the free base in diethyl ether and add a solution of hydrochloric acid in ether to
precipitate indatraline hydrochloride.
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Figure 3: General workflow for the synthesis of (x)-Indatraline.
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Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of indatraline for
DAT, SERT, and NET using radiolabeled ligands.

Materials:

o Cell membranes prepared from cells expressing human DAT, SERT, or NET.

o Radioligands: [BH]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET).
 Indatraline hydrochloride.

» Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine
(for NET).

o Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4).
» 96-well microplates.
o Glass fiber filters.
 Scintillation cocktail and liquid scintillation counter.
Procedure:
e Plate Setup:
o Prepare serial dilutions of indatraline in assay buffer.

o In a 96-well plate, add assay buffer for total binding wells, a high concentration of the
respective non-specific inhibitor for non-specific binding wells, and the indatraline
dilutions for competition wells.

 Incubation:
o Add the cell membrane preparation to each well.

o Add the radioligand to each well at a concentration close to its Kd.
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o Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach
equilibrium.

« Filtration and Washing:

o Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to
separate bound from free radioligand.

o Wash the filters multiple times with ice-cold assay buffer.

¢ Quantification:

o Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a liquid scintillation counter.

e Data Analysis:

[¢]

Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the indatraline
concentration.

o Determine the ICso value from the resulting sigmoidal curve using non-linear regression.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Locomotor Activity in Rodents

This protocol outlines a method to evaluate the effect of indatraline on spontaneous locomotor
activity in mice or rats.

Materials:
e Adult male mice or rats.
 Indatraline hydrochloride.

e Vehicle (e.g., saline or 0.5% methylcellulose).
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e Open field apparatus equipped with automated photobeam detection systems.
e Animal scale.

Procedure:

e Animal Acclimation:

o House the animals in a controlled environment (temperature, humidity, light/dark cycle) for
at least one week before the experiment.

o Handle the animals for a few days prior to testing to reduce stress.
e Drug Administration:

o Weigh each animal and calculate the required dose of indatraline or vehicle.

o Administer indatraline or vehicle via the desired route (e.g., intraperitoneal injection).
e Behavioral Testing:

o At a specified time after drug administration (e.g., 30 minutes), place each animal
individually into the center of the open field apparatus.

o Allow the animal to explore the apparatus freely for a set duration (e.g., 60 minutes).

o The automated system will record various parameters of locomotor activity, such as total
distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center
versus the periphery of the arena.

e Data Analysis:
o Analyze the collected data for each parameter.

o Compare the locomotor activity of the indatraline-treated groups to the vehicle-treated
control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion
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Indatraline is a valuable research tool for investigating the roles of monoamine transporters in
various physiological and pathological processes. Its non-selective, high-affinity binding profile
makes it a potent modulator of dopaminergic, serotonergic, and noradrenergic
neurotransmission. The information and protocols provided in this guide offer a comprehensive
resource for researchers working with this compound, facilitating further exploration of its
therapeutic potential and underlying mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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